molecular formula C9H10N2O3 B13911313 (3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

Cat. No.: B13911313
M. Wt: 194.19 g/mol
InChI Key: MKOUZUYLZSZHFZ-QMMMGPOBSA-N
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Description

(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring system fused with a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dihydroxybenzene with a suitable hydrazide derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic agents may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
  • (3S)-2,3-dihydro-1,4-benzodioxine-3-methyl ester
  • (3S)-2,3-dihydro-1,4-benzodioxine-3-amine

Uniqueness

(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(3S)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1

InChI Key

MKOUZUYLZSZHFZ-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)C(=O)NN

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN

Origin of Product

United States

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